molecular formula C11H9BrN2O2 B2676319 1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid CAS No. 1260653-26-6

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid

Cat. No.: B2676319
CAS No.: 1260653-26-6
M. Wt: 281.109
InChI Key: UWFANZUNIALHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H9BrN2O2 . It is a derivative of azetidine-2-carboxylic acid, which is a plant non-protein amino acid homologue of proline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O2/c12-9-1-2-10 (7 (3-9)4-13)14-5-8 (6-14)11 (15)16/h1-3,8H,5-6H2, (H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 281.11 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Chemical Synthesis and Biological Applications

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid is involved in the synthesis of novel functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. These derivatives show potential for biological applications and foldameric uses. The synthesis process includes steps like amination, bromination, and cyclization, leading to products that are of interest due to their conformational constraints and the presence of a bromo-substituted carbon center, which serves as a functional moiety for further modifications. These modifications can lead to a wide range of new derivatives with potential biological activities and applications in the field of foldamers (Žukauskaitė et al., 2011).

Impact on Protein Synthesis and Ion Transport

Azetidine-2-carboxylic acid, a related compound, has been studied for its effects on protein synthesis and ion transport, providing insights into the relationship between these processes. It does not inhibit protein assembly but results in the formation of proteins that are ineffective as enzymes. Its use has shown significant inhibition of ion release to the xylem in plants, indicating its potential impact on biological systems at the cellular level (Pitman et al., 1977).

Food Chain Contamination

Azetidine-2-carboxylic acid has also been identified in the food chain, specifically in sugar beets and related products, which are used as dietary supplements for livestock. Its presence raises concerns about potential health impacts, including toxic effects and congenital malformations, due to its misincorporation into proteins in place of proline in various species, including humans. This underscores the importance of understanding the pathways through which such compounds enter the food chain and their implications for health and disease (Rubenstein et al., 2009).

Synthesis of Enantiopure Derivatives for Peptide Incorporation

Further research has led to the synthesis of enantiopure azetidine-2-carboxylic acids, highlighting the potential of these compounds in the synthesis of peptides. The methods developed allow for the preparation of conformationally constrained analogues of phenylalanine, which can be incorporated into tripeptides. This area of study opens up new possibilities for the development of novel peptide-based therapeutics and the exploration of peptide structure-activity relationships (Couty et al., 2003).

Potential Antimicrobial Applications

Research into substituted phenyl azetidines has explored their potential as antimicrobial agents. The synthesis process involves multiple steps, including bromination and cyclization, to produce compounds that are tested for their antimicrobial activity. This line of research is crucial for discovering new antimicrobial compounds that could address the growing issue of antibiotic resistance (Doraswamy & Ramana, 2013).

Properties

IUPAC Name

1-(4-bromo-2-cyanophenyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-1-2-10(7(3-9)4-13)14-5-8(6-14)11(15)16/h1-3,8H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFANZUNIALHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)Br)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.